molecular formula C17H25N3O2S B4552629 N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide

N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4552629
M. Wt: 335.5 g/mol
InChI Key: XEYDOYYZNRLYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16674822 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lead Optimization in Breast Cancer Treatment

Lead derivatives of similar hydrazinecarbothioamides were synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3. The compounds exhibited activity against HER-2 overexpressed SKBr-3 cells, with one compound showing significant potency, inhibiting cellular proliferation via DNA degradation, suggesting potential applications in breast cancer treatment (Bhat et al., 2015).

Anticonvulsant Activity

Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed, synthesized, and evaluated for anticonvulsant activity and neurotoxicity. One compound, in particular, showed 100% protection in both MES and 6 Hz tests, indicating potential applications as anticonvulsant drugs (Tripathi & Kumar, 2013).

Antibacterial and Antifungal Activities

A series of synthesized compounds, including thiosemicarbazides, exhibited moderate to good antibacterial activity against Gram-positive bacteria and good to excellent anti-fungal activity. This suggests potential applications in developing new antimicrobial agents (Bharti et al., 2010).

Corrosion Inhibition

Hydroxy acetophenone derivatives, closely related to the query compound, were synthesized and fully investigated for their protecting ability against corrosion of mild steel in acidic medium. The study suggests applications in the development of environmentally benign corrosion inhibitors (Singh et al., 2021).

Fluorescent Probes for Biological and Environmental Applications

A ratiometric fluorescent probe designed for the detection of hydrazine was synthesized, showing low cytotoxicity, reasonable cell permeability, and a large Stokes shift. This indicates potential applications in environmental monitoring and biological imaging (Zhu et al., 2019).

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-ethoxyphenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-2-22-15-10-8-13(9-11-15)12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYDOYYZNRLYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.